3-Bromo-4-iodopyridin-2-amine
Description
Significance of Polyhalogenated Pyridine (B92270) Systems in Modern Chemical Research
Polyhalogenated pyridine systems are compounds where the pyridine ring is substituted with multiple halogen atoms. These molecules are highly sought after as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. acs.org The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) allows for selective, stepwise functionalization of the pyridine core. rsc.org This site-selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules with desired substitution patterns.
Researchers have developed numerous methods for the synthesis of polyhalogenated pyridines, including transition-metal-catalyzed cross-coupling reactions and metal-free C-N bond-forming reactions. researchgate.netrsc.org These advancements have provided chemists with powerful tools to access a diverse range of functionalized pyridine derivatives. researchgate.net The ability to introduce different substituents at specific positions on the pyridine ring is crucial for tuning the properties of the final product, be it for materials science applications or for optimizing the pharmacological profile of a drug candidate. rsc.orgworktribe.com
Position of 3-Bromo-4-iodopyridin-2-amine within Halopyridine Chemistry
This compound is a specific example of a polyhalogenated pyridin-2-amine that embodies the synthetic potential of this class of compounds. Its structure features a bromine atom at the 3-position, an iodine atom at the 4-position, and an amino group at the 2-position of the pyridine ring. This unique arrangement of functional groups makes it a highly versatile building block for organic synthesis.
The presence of both bromine and iodine atoms allows for regioselective cross-coupling reactions. Typically, the carbon-iodine bond is more reactive towards catalytic activation than the carbon-bromine bond, enabling selective substitution at the 4-position while leaving the 3-bromo substituent intact for subsequent transformations. This differential reactivity is a key feature that chemists can exploit to build molecular complexity in a controlled manner. The 2-amino group can also participate in a variety of reactions, further enhancing the synthetic utility of this compound.
Below is a data table summarizing the key properties of this compound:
| Property | Value | Source |
| CAS Number | 1805270-41-0 | fluorochem.co.ukaablocks.comsigmaaldrich.com |
| Molecular Formula | C5H4BrIN2 | aablocks.comlookchem.com |
| Molecular Weight | 298.91 g/mol | lookchem.comscbt.com |
| IUPAC Name | 4-bromo-3-iodopyridin-2-amine | fluorochem.co.uksigmaaldrich.com |
Current Research Trajectories and Scholarly Contributions for Pyridine Derivatives
Current research on pyridine derivatives is vibrant and multifaceted, with significant contributions in various fields. In medicinal chemistry, there is a continuous effort to synthesize novel pyridine-containing compounds with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties. nih.govresearchgate.netjchemrev.com The development of new synthetic methodologies to access functionalized pyridines remains a key focus. researchgate.net This includes the exploration of more efficient and environmentally benign reaction conditions, such as the use of water as a solvent and base-promoted selective amination of polyhalogenated pyridines. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAUGDEHSXMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-44-3 | |
| Record name | 3-bromo-4-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 3 Bromo 4 Iodopyridin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-poor aromatic systems like pyridine (B92270). The mechanism typically involves a two-step addition-elimination sequence through a high-energy intermediate known as a Meisenheimer complex. nih.gov For pyridines, substitution is favored at the C2 and C4 positions, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com
Amination Reactions on Halopyridines
Amination reactions are a common and synthetically valuable application of the SNAr pathway on halopyridine scaffolds. researchgate.net These reactions involve the displacement of a halide by an amine nucleophile, often under thermal conditions or with base catalysis, to form a new C-N bond. youtube.com The reaction of halopyridines with amines is a well-established method for synthesizing substituted aminopyridines, which are prevalent motifs in pharmaceuticals and functional materials. researchgate.net While SNAr is a common pathway, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative and widely used strategy. researchgate.net
Comparative Reactivity of Bromine and Iodine in SNAr Processes
In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Contrary to what C-X bond strengths (C-I < C-Br < C-Cl < C-F) might suggest, the reactivity order for halogens in many SNAr reactions is F > Cl ≈ Br > I. nih.gov This phenomenon, often termed the "element effect," arises because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the expulsion of the leaving group. nih.govsci-hub.seyoutube.com Highly electronegative atoms like fluorine strongly polarize the C-X bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.seyoutube.com
Regioselectivity and Site-Differentiation in Polyhalogenated Pyridines
For polyhalogenated pyridines, regioselectivity in SNAr reactions is governed by the electronic activation of the substitution sites. The C2 and C4 positions are inherently more reactive toward nucleophiles than the C3 and C5 positions due to the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate through resonance. stackexchange.combaranlab.orgnih.gov
In 2,4-dihalopyridine systems, nucleophilic attack generally occurs preferentially at the C4 position. nih.gov This preference can be attributed to factors including potentially lower steric hindrance for the incoming nucleophile at the C4 position compared to the C2 position, which is adjacent to the ring nitrogen. stackexchange.com For 3-bromo-4-iodopyridin-2-amine, the iodine atom is located at the electronically activated C4 position. Consequently, SNAr reactions are expected to proceed with high regioselectivity, leading to the displacement of the iodide at C4 over the bromide at C3. The C3 position is significantly less activated toward nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the site-selectivity of these reactions is typically dictated by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov The established reactivity trend for oxidative addition to a palladium(0) catalyst is C–I > C–Br > C–Cl, allowing for selective functionalization of one position while leaving the other halogen intact for subsequent transformations. nih.gov
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron reagent, is a cornerstone of modern organic synthesis for creating C(sp²)–C(sp²) bonds. nih.govnih.gov The chemoselectivity in polyhalogenated systems is highly predictable. Given the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the Suzuki-Miyaura reaction on this compound is expected to occur selectively at the C4-I bond. This allows for the introduction of an aryl, vinyl, or alkyl group at the C4 position. The remaining C3-Br bond can then be used in a subsequent, potentially harsher, coupling reaction to achieve further molecular diversification. rsc.org
The table below summarizes typical conditions used for Suzuki-Miyaura couplings on related bromo-iodopyridine and other dihalopyridine substrates, illustrating the common catalysts, bases, and solvents employed.
| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-3-iodopyridine | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Methanol | Selective at C3-I | rsc.org |
| 2-Chloro-3,4-diiodopyridine | Arylboronic acid | Not Specified | Not Specified | Not Specified | Selective at C4-I | rsc.org |
| ortho-Bromoanilines | Aryl/Alkyl boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | N/A | nih.govrsc.org |
| 3-Halogeno pyrazolo[1,5-a]pyrimidin-5-ones | Arylboronic acid | XPhosPdG3 / XPhos | Not Specified | THF | N/A | nih.gov |
Sonogashira Cross-Coupling for Alkynyl Pyridine Formation
The Sonogashira cross-coupling reaction facilitates the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org
Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling on a dihalopyridine is governed by the difference in carbon-halogen bond strengths. libretexts.org The reaction proceeds preferentially via oxidative addition to the more labile C-I bond over the stronger C-Br bond. libretexts.org For this compound, this intrinsic reactivity difference enables the selective installation of an alkynyl group at the C4 position. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has demonstrated that this transformation is highly efficient, providing access to 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgresearchgate.net Applying this precedent, this compound would be expected to yield 3-bromo-4-alkynylpyridin-2-amine derivatives.
The following table presents optimized conditions and results for Sonogashira couplings performed on 2-amino-3-bromopyridines, which serve as a close model for the reactivity of this compound at its C-Br bond, though reaction at the C-I bond would be significantly more facile.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine (B76627) | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 72-96% | scirp.org |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 95% | scirp.org |
| 2-Amino-3-bromo-5-chloropyridine | (4-Propylphenyl)acetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | 85% | scirp.org |
| Iodobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | n-Butylamine | THF | 65°C | Good | wikipedia.org |
Negishi Coupling and Other Organometallic Methodologies
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its synthetic utility. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst (typically palladium or nickel) than the C-Br bond.
This reactivity difference is exploited in reactions like the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. In the case of this compound, the Negishi coupling can be performed with high chemoselectivity. By carefully controlling the reaction conditions, an organozinc reagent will preferentially couple at the 4-position (iodine) while leaving the bromine at the 3-position intact.
An efficient and mild Negishi cross-coupling strategy for substituted 2,2′-bipyridines uses tetrakis(triphenylphosphine)palladium(0) as a catalyst for both 2-bromo- and 2-chloropyridines organic-chemistry.org. This methodology can be extended to this compound, where the greater reactivity of the C-I bond would ensure selective coupling at the C4 position.
Other organometallic methodologies that can be selectively applied to this compound include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester.
Sonogashira Coupling: Reaction with a terminal alkyne.
Stille Coupling: Reaction with an organotin reagent.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
In all these cases, the initial reaction occurs selectively at the C-I bond. The remaining C-Br bond can then be subjected to a second, distinct cross-coupling reaction, often under more forcing conditions, to install a different substituent.
Table 1: Comparison of Organometallic Coupling Reactions at C-I vs. C-Br Bonds
| Reaction Type | Coupling Partner | Relative Reactivity at C4 (Iodine) | Relative Reactivity at C3 (Bromine) | Typical Catalyst |
|---|---|---|---|---|
| Negishi | R-ZnX | High | Low to Moderate | Pd(PPh₃)₄, NiCl₂(dppp) |
| Suzuki | R-B(OH)₂ | High | Low to Moderate | Pd(OAc)₂, SPhos |
| Sonogashira | R-C≡CH | High | Low | PdCl₂(PPh₃)₂, CuI |
| Stille | R-Sn(Bu)₃ | High | Moderate | Pd(PPh₃)₄ |
Chemoselectivity and Orthogonal Reactivity of Halogen Substituents in this compound
The presence of two different halogens on the pyridine ring allows for orthogonal reactivity, a powerful strategy in multi-step synthesis. It enables the sequential introduction of different functional groups at specific positions. The reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F.
For this compound, this differential reactivity means that the iodine atom at C4 can be selectively replaced via a cross-coupling reaction without affecting the bromine atom at C3. This generates a 3-bromo-4-substituted-pyridin-2-amine intermediate. This intermediate is itself a valuable building block, as the remaining bromine atom can undergo a second cross-coupling reaction, often with a different coupling partner or under more stringent conditions (e.g., higher temperature, different ligand), to yield a fully substituted 2,3,4-trisubstituted pyridine.
This step-wise functionalization provides a programmable route to complex pyridine derivatives that would be difficult to access through other means. The ability to control the sequence of bond formation is a significant advantage in the design of synthetic routes for novel compounds.
Mechanistic Insights into Pyridyne Intermediates and Reaction Pathways
Beyond organometallic cross-coupling, halopyridines can react via the formation of highly strained, reactive intermediates known as hetarynes, or more specifically, pyridynes. wikipedia.orgchemistryviews.org These species are analogues of benzyne (B1209423) and are generated by the elimination of a hydrogen halide (HX) from adjacent positions on the ring, typically induced by a very strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
For this compound, treatment with a strong, non-nucleophilic base could potentially lead to the elimination of hydrogen iodide (HI) to form a 2-amino-3-bromo-4,5-pyridyne intermediate. The regiochemistry of the elimination (i.e., which proton is removed) is directed by the acidity of the ring protons.
Experimental Evidence for Pyridyne Generation and Trapping
Direct observation of pyridynes is challenging due to their extreme reactivity and short lifetimes. Therefore, their existence is most commonly inferred through trapping experiments. wikipedia.org When a pyridyne is generated in the presence of a suitable trapping agent, a characteristic product is formed that could not have arisen from other reaction pathways.
Common trapping agents and the expected evidence include:
Nucleophiles: In the absence of other trapping agents, the strong base used for generation (e.g., the amide ion from NaNH₂) can act as a nucleophile, adding to one of the two carbons of the formal triple bond. For the pyridyne derived from this compound, this would result in a mixture of diaminobromopyridines.
Dienes (Cycloaddition Partners): Pyridynes are excellent dienophiles and readily undergo [4+2] cycloaddition reactions. Furan is a classic trapping agent; its reaction with a 3,4-pyridyne intermediate, for example, leads to the formation of epoxy-dihydroquinoline derivatives. wikipedia.org
External Nucleophiles: If the reaction is performed in the presence of other nucleophiles, such as thiols or secondary amines, these can add to the pyridyne to give substituted pyridine products. nih.gov
The first postulation of pyridynes dates back to 1955 by Levine and Leake. wikipedia.org Subsequent work involved trapping 3,4-pyridyne with methylmercaptan and sodium amide in ammonia, providing strong evidence for its formation. wikipedia.org
Computational and Spectroscopic Analysis of Reaction Intermediates
While transient, pyridynes and other reaction intermediates can be studied using a combination of spectroscopic and computational methods.
Spectroscopic Analysis:
Matrix Isolation IR Spectroscopy: This technique allows for the direct observation of highly reactive species. The pyridyne precursor is photolyzed at cryogenic temperatures in an inert gas matrix (like argon). The resulting pyridyne can be stabilized for a sufficient duration to be characterized by IR spectroscopy. In 1988, the first direct observation of 3,4-pyridyne was achieved by photolysis of 3,4-pyridinedicarboxylic anhydride (B1165640), revealing a characteristic acetylenic bond stretch in the IR spectrum. wikipedia.orgacs.org
NMR Spectroscopy: While the pyridyne itself is not directly observable by standard NMR, the technique is invaluable for characterizing the stable starting materials and the final trapped products, thus confirming the reaction pathway. In some cases, NMR can be used to observe less reactive intermediates in the reaction sequence. researchgate.net
Computational Analysis:
Density Functional Theory (DFT): Computational chemistry, particularly DFT methods like B3LYP, is a powerful tool for studying pyridyne intermediates. nih.govnih.gov These calculations can predict:
The relative energies of different pyridyne isomers.
The geometry and strain of the pyridyne ring.
The electronic structure and polarization of the "triple" bond.
Transition state energies for nucleophilic addition, helping to predict regioselectivity.
A key concept that has emerged from computational studies is the aryne distortion model . This model posits that the triple bond in an unsymmetrical aryne or hetaryne is distorted, with one C-C-substituent angle being more linear (more sp-hybridized) and the other more bent (more sp²-hybridized). Nucleophilic attack is predicted to occur preferentially at the more linear, and thus more electrophilic, carbon atom. nih.govnih.gov
Influence of Substituents on Pyridyne Reactivity and Selectivity
The substituents on the pyridyne ring have a profound impact on its stability, reactivity, and the regioselectivity of its reactions. For the putative 2-amino-3-bromo-4,5-pyridyne formed from this compound, the 2-amino and 3-bromo groups would exert significant electronic and steric effects.
Electronic Effects: The amino group at the 2-position is electron-donating through resonance, while the bromine at the 3-position is electron-withdrawing through induction. These competing effects will modulate the polarization of the 4,5-pyridyne bond.
Regioselectivity of Nucleophilic Attack: According to the aryne distortion model, electron-withdrawing substituents can perturb the geometry of the pyridyne, which in turn governs the regioselectivity of nucleophilic additions. nih.gov For a 3,4-pyridyne, an inductively withdrawing substituent at the C2 position can lead to a flattening at C4, making it the preferred site of attack. Conversely, a substituent at C5 can direct attack to C3. nih.gov In the case of 2-amino-3-bromo-4,5-pyridyne, computational models would be required to predict the net effect of the two substituents on the bond angles at C4 and C5 and thus the preferred site for nucleophilic attack. The interplay between the electron-donating NH₂ group and the inductively withdrawing Br group would determine the final regiochemical outcome. nih.govrsc.orgresearchgate.net
Table 2: Predicted Influence of Substituents on 4,5-Pyridyne Reactivity
| Substituent | Position | Electronic Effect | Predicted Influence on Regioselectivity |
|---|---|---|---|
| -NH₂ | 2 | Electron-donating (resonance) | May influence polarization and stability. |
| -Br | 3 | Electron-withdrawing (inductive) | Likely to polarize the 4,5-pyridyne bond, potentially directing nucleophilic attack to C4 or C5 depending on distortion effects. |
The ability of substituents to direct the outcome of pyridyne reactions is a critical tool for synthesizing highly functionalized pyridines that are otherwise difficult to access. nih.gov
Derivatives and Functionalization of 3 Bromo 4 Iodopyridin 2 Amine
Synthesis of Monohalogenated and Diverse Dihalogenated Pyridin-2-amine Analogs
The selective removal or exchange of one of the halogen atoms in 3-Bromo-4-iodopyridin-2-amine provides a direct route to monohalogenated pyridin-2-amines, which are themselves important synthetic intermediates.
Selective Deiodination: The C-I bond can be selectively reduced in the presence of a C-Br bond under specific reaction conditions. Catalytic hydrogenation using a palladium catalyst or reduction with zinc powder in an acidic medium are established methods for deiodination. These reactions would likely proceed under conditions mild enough to leave the C-Br bond intact, yielding 3-Bromo-pyridin-2-amine .
Halogen Exchange Reactions: While less common for this specific substrate, Finkelstein-type reactions could theoretically be employed to exchange one halogen for another, although the conversion of a bromide to an iodide is more favorable than the reverse. The synthesis of diverse dihalogenated analogs often starts from simpler precursors, such as 2-aminopyridine (B139424), which can undergo sequential halogenation steps. For instance, the bromination of 2-aminopyridine with N-bromosuccinimide (NBS) followed by iodination using reagents like iodine, potassium iodate (B108269), and potassium iodide can yield dihalogenated products like 2-amino-5-bromo-3-iodopyridine (B1270907) ijssst.info. This highlights that building up complexity on the pyridine (B92270) ring is a common strategy.
Introduction of Varied Functional Groups via Directed Reactivity
The primary strategy for functionalizing this compound involves leveraging the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-Cl, a principle that allows for highly regioselective reactions at the C4 position.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester. For this compound, the Suzuki coupling would be expected to occur exclusively at the C4-iodide position. Studies on analogous substrates, such as 2-bromo-3-iodopyridine, confirm that the reaction proceeds selectively at the C3-iodo position, leaving the C2-bromo position available for subsequent transformations rsc.org. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C4 position.
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method for introducing alkynyl functionalities. As with the Suzuki coupling, this reaction is highly selective for the C-I bond over the C-Br bond rsc.orgscirp.org. Applying this to this compound would enable the synthesis of 3-Bromo-4-alkynyl-pyridin-2-amines . The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. Research on 2-amino-3-bromopyridines has demonstrated successful Sonogashira couplings at the bromine position, indicating that both sites on the parent compound are reactive under the correct conditions, further emphasizing the importance of selective initial functionalization at the iodide scirp.org.
Below is a table summarizing expected regioselective cross-coupling reactions based on the reactivity of analogous compounds.
| Reaction Type | Position of Reactivity | Reagent | Catalyst System | Expected Product |
| Suzuki-Miyaura | C4 (Iodide) | Arylboronic Acid | Pd(PPh₃)₄ / Base | 3-Bromo-4-aryl-pyridin-2-amine |
| Sonogashira | C4 (Iodide) | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | 3-Bromo-4-alkynyl-pyridin-2-amine |
| Buchwald-Hartwig | C4 (Iodide) | Amine | Pd Catalyst / Ligand / Base | 3-Bromo-4-amino-pyridin-2-amine |
Chemical Transformations Involving the Amino Group
The 2-amino group on the pyridine ring is a versatile functional handle that can undergo a range of chemical transformations independently of the halogen substituents.
Acylation: The amino group can be readily acylated to form amides. A study on the acylation of various aminopyridines, including 5-iodo-2-aminopyridine, with endic anhydride (B1165640) showed that the reaction occurs chemoselectively at the exocyclic amino group researchgate.net. This indicates that this compound can be converted to its corresponding N-acyl derivatives without competing reactions at the halogen sites, provided appropriate conditions are used.
| Starting Material | Acylating Agent | Conditions | Product |
| 5-Iodo-2-aminopyridine | Endic Anhydride | Dioxane, Reflux | N-(5-Iodo-pyridin-2-yl)amido acid |
| This compound (Expected) | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | N-(3-Bromo-4-iodopyridin-2-yl)amide |
Diazotization and Subsequent Reactions: The 2-amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly reactive and can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as hydroxyl (-OH), cyano (-CN), or additional halogens, thereby replacing the original amino group.
Regioselective Elaboration of the Pyridine Core
A key synthetic utility of this compound is the potential for stepwise, regioselective functionalization of the pyridine core. This strategy allows for the creation of di-substituted analogs where the substituents at the C3 and C4 positions are different.
The process involves a two-step sequence:
First Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed first. Due to the higher reactivity of the C-I bond, this reaction occurs selectively at the C4 position, yielding a 3-bromo-4-substituted-pyridin-2-amine intermediate rsc.org.
Second Functionalization: The remaining C-Br bond at the C3 position is then available for a second, different cross-coupling reaction. This could be another Suzuki, Sonogashira, or a different type of coupling like a Buchwald-Hartwig amination, allowing for the introduction of a second, distinct functional group.
This sequential approach provides a controlled and powerful method for building molecular complexity, enabling the synthesis of a diverse library of 2-amino-3,4-disubstituted pyridines from a single starting material.
Stereoselective Derivatization Strategies
While specific examples of stereoselective derivatization starting directly from this compound are not prevalent in the literature, general strategies for the stereocontrolled functionalization of pyridine rings could be applied to its derivatives. These methods are crucial for the synthesis of chiral molecules with potential biological activity.
One major approach is the catalytic stereoselective dearomatization of the pyridine ring. This involves reacting a pyridine derivative with a chiral catalyst and a suitable reagent to generate a non-aromatic, chiral dihydropyridine (B1217469) or piperidine (B6355638) product. These reactions can create multiple stereocenters in a single step with high enantioselectivity.
Another strategy involves the activation of the pyridine nitrogen, for example by N-alkylation or N-oxidation, to form a pyridinium (B92312) salt or N-oxide. These activated species are more susceptible to nucleophilic attack. The use of chiral nucleophiles or chiral phase-transfer catalysts can then lead to the stereoselective addition of a substituent to the ring, typically at the C2 or C6 position. While these methods would require initial modification of the this compound scaffold, they represent a plausible pathway for introducing chirality into the molecular framework.
Computational and Theoretical Studies on 3 Bromo 4 Iodopyridin 2 Amine and Analogous Pyridin 2 Amines
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of 3-bromo-4-iodopyridin-2-amine and its analogs. Methods like Density Functional Theory (DFT) are employed to determine molecular geometries, orbital energies, and the distribution of electron density.
Research into substituted N-heterocyclic compounds shows that the position and nature of substituents significantly influence the molecule's energetic properties. nih.gov For instance, the energetic effect of a substituent can be quantified using homodesmotic reactions, which compare the energy of the substituted molecule to reference compounds like benzene (B151609) and the unsubstituted parent heterocycle. nih.gov This effect, denoted as Erel, indicates stabilization (negative values) or destabilization (positive values) due to the substituent. nih.gov
In analogous systems like 4-substituted pyridines, amino groups generally exert a stabilizing effect, while nitro groups are destabilizing. nih.gov The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the electron-withdrawing, sterically bulky halogen atoms on the electron-deficient pyridine (B92270) ring. Molecular electrostatic potential (MESP) analysis on similar electron-rich pyridines reveals that strong electron-donating groups increase the electron density at the pyridine nitrogen, enhancing its donor capabilities. rsc.org
Table 1: Calculated Energetic and Electronic Properties of Substituted Pyridines
| Compound | Method | Property | Calculated Value |
|---|---|---|---|
| 4-Aminopyridine | DFT | Erel | ~ -3 kcal/mol nih.gov |
| 4-Chloropyridine | DFT | Erel | ~ 0 kcal/mol nih.gov |
| 2-Aminopyridine (B139424) | DFT/B3LYP | HOMO-LUMO Gap | ~ 5 eV researchgate.net |
Note: The values in this table are illustrative and based on calculations for analogous compounds. Specific values for this compound would require dedicated calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is crucial for elucidating the mechanisms of reactions involving halogenated pyridines. DFT calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states (TS), and determining activation energies.
For example, studies on the halogenation of pyridines have used computational methods to understand regioselectivity. nih.govchemrxiv.org The reaction of pyridine with electrophilic halogenating agents like N-halosuccinimides (NCS, NBS, NIS) can proceed through different pathways. Computational analysis of the transition states for chlorination and bromination has shown that the higher selectivity for bromination at the C3 position can be explained by early versus late transition state arguments, in accordance with the Hammond postulate. nih.govchemrxiv.org
In the context of this compound, computational models could be used to explore its participation in cross-coupling reactions. These models would involve calculating the energies of key steps such as oxidative addition, transmetalation, and reductive elimination. The calculated Gibbs energy profiles for such reactions provide a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, computational studies on designed phosphine (B1218219) reagents for pyridine halogenation indicate that the C–halogen bond formation occurs via an SNAr pathway, with phosphine elimination being the rate-determining step. nih.gov
Table 2: Example of Calculated Activation Energies for Pyridine Halogenation
| Reaction Step | Halogenating Agent | Computational Method | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| C3-Chlorination TS | NCS | DFT | 23.5 nih.gov |
| C3-Bromination TS | NBS | DFT | 22.1 nih.gov |
| C5-Chlorination TS | NCS | DFT | 23.9 nih.gov |
Note: Data is based on the halogenation of Zincke imine intermediates derived from pyridine and serves as an example of the type of data generated. nih.gov
Prediction of Reactivity Patterns and Regioselectivity
Theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring system. Reactivity indices derived from the electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and atomic charges, are used to forecast reactivity.
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack unless activated by strong electron-donating groups. The amino group at the C2 position in this compound is a powerful activating group, directing electrophilic substitution. Conversely, the bromine and iodine atoms are deactivating but can act as leaving groups in nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.
Computational studies on the halogenation of pyridine derivatives show that even without a strong electronic bias between two positions (e.g., C3 and C5), high regioselectivity can be achieved and explained computationally. chemrxiv.org The selectivity often arises from subtle differences in the stability of transition state structures. nih.govchemrxiv.org For this compound, computational models would predict the relative reactivity of the C-Br and C-I bonds in reactions like Suzuki or Buchwald-Hartwig couplings, with the C-I bond generally being more reactive.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For a substituted pyridine like this compound, the primary conformational flexibility involves the orientation of the amino group relative to the ring and potential intramolecular interactions.
Theoretical studies on pyridin-2-yl guanidine (B92328) derivatives have used NMR, X-ray crystallography, and DFT (B3LYP/6-31+G**) calculations to analyze conformational preferences. researchgate.net These studies revealed that intramolecular hydrogen bonding between the pyridine nitrogen and protons on the substituent can lock the molecule into a specific conformation. researchgate.net Similar intramolecular interactions could be possible in this compound between the amino group and the adjacent bromine atom or the pyridine nitrogen.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations have been used to study the interaction of pyridin-2-amine derivatives with biological targets like kinases, validating docking results and identifying key interactions that influence bioactivity. nih.govtandfonline.com For this compound, MD simulations could be used to explore its behavior in solution, including its solvation shell and the dynamics of its conformational changes. Such simulations are also used to understand the adsorption of pyridine derivatives onto surfaces, for example, in corrosion inhibition studies. mdpi.com
Table 3: Torsional Angles and Energy Barriers in Analogous Pyridin-2-amines
| Compound Subclass | Dihedral Angle | Computational Method | Key Finding |
|---|---|---|---|
| Pyridin-2-yl guanidinium (B1211019) salts | C3-C2-N-C(guanidinium) | DFT (B3LYP) | A 180° change in the dihedral angle is observed upon protonation due to intramolecular H-bonding. researchgate.net |
| 2-Substituted Piperazines | C-C-N-C(substituent) | Molecular Modeling | The axial conformation is preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov |
Applications of 3 Bromo 4 Iodopyridin 2 Amine As a Chemical Building Block in Advanced Synthesis
Precursor for Complex Heterocyclic Scaffolds
The structural motifs within 3-Bromo-4-iodopyridin-2-amine make it an ideal starting material for the synthesis of fused heterocyclic systems, which are prominent in many biologically active compounds. rsc.org The ortho-positioning of the amino group relative to the pyridine (B92270) nitrogen and the adjacent halogen atoms facilitates a variety of cyclization reactions.
Azaindoles, also known as pyrrolopyridines, are a critical class of heterocycles in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors and other therapeutic agents. pharmablock.comnih.gov The 2-aminopyridine (B139424) structure is a classic precursor for the construction of the 7-azaindole (B17877) framework. This compound is particularly well-suited for this purpose. The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, at one of the halogenated positions. pharmablock.com The more reactive C-I bond at the 4-position would be expected to react selectively over the C-Br bond at the 3-position. Following the coupling reaction, the intermediate undergoes an intramolecular cyclization, where the amino group attacks the newly introduced alkyne, leading to the formation of the fused pyrrole (B145914) ring characteristic of the azaindole system. This sequential and regioselective approach allows for the introduction of diverse substituents, which is crucial for developing structure-activity relationships in drug discovery programs. nih.gov
Table 1: Potential Reactions for Azaindole Synthesis
| Reaction Type | Position of Initial Reaction | Reagent Example | Resulting Intermediate |
|---|---|---|---|
| Sonogashira Coupling | C4-Iodo | Phenylacetylene | 2-Amino-3-bromo-4-(phenylethynyl)pyridine |
| Heck Coupling | C4-Iodo | Styrene | 2-Amino-3-bromo-4-styrylpyridine |
This table illustrates potential synthetic pathways based on established methodologies for azaindole synthesis.
While not a direct precursor, this compound can be chemically modified to participate in the synthesis of fused 1,3,4-oxadiazine structures. researchgate.netresearchgate.net The synthesis of 1,3,4-oxadiazines often involves the cyclization of intermediates containing a hydrazide or a related functional group. researchgate.netresearchgate.net The 2-amino group of this compound can be converted into a hydrazine (B178648) derivative through diazotization followed by reduction. This pyridylhydrazine intermediate can then undergo cyclocondensation with reagents like aroyl halides or chloroacetyl chloride to form the six-membered oxadiazine ring fused to the parent pyridine core. researchgate.net This multi-step process leverages the initial functionality of the starting material to access more complex heterocyclic systems.
The arrangement of functional groups on this compound facilitates the construction of various other fused pyridine ring systems, which are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov The 2-amino group can act as a nucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidine (B1209978) scaffolds. These structures are present in numerous biologically active molecules. Furthermore, the halogen atoms serve as synthetic handles for annulation reactions, where a new ring is built onto the pyridine core through a series of cross-coupling and cyclization steps. mdpi.com The ability to selectively functionalize the iodo and bromo positions allows for a controlled, stepwise construction of polycyclic aromatic systems.
Utility in the Synthesis of Advanced Organic Materials
The development of advanced organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the synthesis of highly conjugated molecular systems. Halogenated heterocycles like this compound are valuable building blocks for creating these materials. The bromo and iodo substituents are ideal functionalities for engaging in palladium-catalyzed cross-coupling reactions, which are fundamental for extending π-conjugated systems.
Table 2: Cross-Coupling Reactions in Materials Synthesis
| Coupling Reaction | Reactant Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Conjugated polymers, OLED emitters |
| Stille Coupling | Organostannane | C-C (Aryl-Aryl) | Organic semiconductors |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Photosensitive materials |
By sequentially reacting the C-I and C-Br bonds with different aromatic or heteroaromatic partners, chemists can construct well-defined, non-symmetrical conjugated molecules with tailored electronic and photophysical properties. The electron-deficient nature of the pyridine ring can also be used to tune the energy levels of the final material.
Role in the Preparation of Ligands for Organometallic Chemistry
The pyridine nitrogen atom and the exocyclic 2-amino group in this compound provide two potential coordination sites, allowing the molecule to act as a bidentate ligand for various metal centers. The resulting chelate complexes can exhibit interesting catalytic or photophysical properties. Moreover, the true value of this compound in organometallic chemistry lies in its potential for elaboration into more complex, multidentate ligands. nih.gov The halogen atoms can be substituted via cross-coupling reactions to introduce additional donor groups, such as phosphines, other nitrogen heterocycles, or thioethers. For example, a Negishi or Stille coupling could be used to attach a diphenylphosphino-substituted aryl group, transforming the simple aminopyridine into a P,N- or P,N,N-type ligand scaffold. The ability to perform these modifications regioselectively at the C3 or C4 position provides precise control over the final ligand geometry and its coordination properties.
Strategic Intermediate in Pharmaceutical and Agrochemical Discovery
In the fields of pharmaceutical and agrochemical research, having access to molecular scaffolds that can be easily and diversely functionalized is paramount. This compound is a prime example of a strategic intermediate that enables the efficient generation of compound libraries for biological screening. enamine.net Its utility stems from several key features:
Orthogonal Halogen Reactivity : The C-I bond is significantly more reactive than the C-Br bond in most palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position while leaving the 3-position available for a subsequent, different transformation.
Versatile Amino Group : The 2-amino group can be a site for N-alkylation or N-arylation, or it can participate in cyclization reactions to form fused rings, as seen in the synthesis of azaindoles. nih.gov
Access to Privileged Scaffolds : As a precursor to azaindoles and other fused pyridines, it provides access to molecular frameworks that are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. pharmablock.comnih.gov
This combination of features allows for a divergent synthetic approach, where a single intermediate can be used to create a large number of structurally diverse analogues. This strategy is highly efficient for exploring the structure-activity relationship (SAR) of a lead compound in the optimization phase of drug and agrochemical discovery.
Synthesis of Kinase Inhibitors and Enzyme Modulators
There is no specific information available in the scientific literature that details the use of this compound as a starting material or intermediate in the synthesis of kinase inhibitors or enzyme modulators. Research on kinase inhibitors often involves various substituted pyridine and pyrimidine scaffolds, but direct synthetic routes originating from this compound are not documented. The unique substitution pattern of this compound, featuring a bromine atom at the 3-position, an iodine atom at the 4-position, and an amine at the 2-position, offers theoretical potential for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the halogenated positions, which are common strategies in the synthesis of kinase inhibitors. However, no concrete examples or studies demonstrating these transformations with this specific substrate have been published.
Development of Peptidomimetics and Bioisosteres
No published research could be found that describes the application of this compound in the development of peptidomimetics or bioisosteres. The design of such molecules involves mimicking the structure and function of peptides or replacing certain functional groups with others that have similar physical or chemical properties. While substituted pyridines can be used as scaffolds to mimic peptide turns or as bioisosteric replacements for phenyl rings or other functional groups, the specific utility of this compound for these purposes has not been reported.
Scaffolds for Diverse Bioactive Molecule Libraries
The use of this compound as a central scaffold for the generation of diverse bioactive molecule libraries is not documented in the available literature. The differential reactivity of the bromo and iodo substituents could theoretically allow for sequential, site-selective functionalization to create a library of compounds. This approach is a cornerstone of combinatorial chemistry and drug discovery for identifying new bioactive molecules. Despite this theoretical potential, there are no specific examples or research studies that have utilized this compound as a foundational scaffold for such a library.
Conclusion and Future Perspectives
Synthesis and Reactivity of Halogenated Pyridin-2-amines: A Synopsis of Achievements
The synthesis of halogenated 2-aminopyridines is a testament to the ingenuity of modern synthetic chemistry. These molecules are recognized as valuable feedstocks for producing natural products, fine chemicals, and biologically active molecules. acs.org The preparation of these compounds typically involves two main strategic approaches: the introduction of an amino group onto a pre-halogenated pyridine (B92270) scaffold or the selective halogenation of a 2-aminopyridine (B139424) core.
Significant progress has been made in the amination of polyhalogenated pyridines. Historically, such reactions required harsh conditions or the use of expensive palladium catalysts. acs.org More recent developments have established environmentally benign, base-promoted methods for the selective amination of various polyhalogenated pyridines, including chloro-, bromo-, and iodo-pyridines, using water as a solvent. acs.org Another powerful strategy involves the direct amination of pyridine N-oxides, which can be converted to 2-aminopyridines in a one-pot process with high selectivity and good functional group tolerance. researchgate.net
Conversely, the regioselective halogenation of the pyridine ring remains a formidable challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.gov Overcoming this has required the development of innovative methodologies. Strategies for selective halogenation include:
Metalation-Halogenation Sequences: These often require directing groups to achieve reliable regioselectivity, for instance, at the 3-position. nsf.gov
N-Oxide Chemistry: Conversion of pyridines to N-oxides can activate the 4-position for functionalization. nih.gov
Ring-Opening/Ring-Closing Strategies: A novel approach involves the temporary transformation of the pyridine into a more reactive acyclic Zincke imine intermediate. This allows for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.orgnih.gov This method has proven effective for achieving 3-selective halogenation, a traditionally difficult transformation. nsf.govnih.gov
The reactivity of dihalogenated 2-aminopyridines like 3-bromo-4-iodopyridin-2-amine is dominated by the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more susceptible to nucleophilic substitution and is more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond. This "orthogonal" reactivity is a key achievement, as it allows for the stepwise and selective introduction of different functional groups at the C-4 and C-3 positions, making these compounds highly versatile synthetic intermediates.
Table 1: Key Synthetic Strategies for Halogenated Pyridin-2-amines
| Strategy | Description | Key Features |
| Direct Amination | Nucleophilic substitution of a halogen on a polyhalopyridine with an amine source. | Can be achieved using base-promoted, metal-free conditions in green solvents like water. acs.org |
| Pyridine N-Oxide Amination | Activation of the pyridine ring via N-oxidation, followed by amination and subsequent reduction. | Provides excellent 2-/4-selectivity and good functional group compatibility. researchgate.net |
| Directed Metalation | Use of a directing group to facilitate metalation (e.g., lithiation) at a specific position, followed by quenching with a halogen source. | Enables functionalization at positions not accessible by other means. nsf.gov |
| Zincke Imine Intermediate | Temporary ring-opening of the pyridine to an acyclic azatriene, followed by regioselective halogenation and ring-closure. | Allows for highly selective 3-halogenation under mild conditions. nsf.govnih.gov |
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite significant progress, the full synthetic potential of polyfunctionalized pyridines such as this compound remains to be unlocked. The differential reactivity of the C-I and C-Br bonds has been exploited, but there is substantial opportunity to develop a broader portfolio of selective, single-isomer transformations.
One major area for future exploration is the development of catalytic systems that can reverse the innate reactivity, enabling selective activation of the C-Br bond in the presence of the C-I bond. Such a method would double the synthetic utility of these building blocks, allowing for the introduction of substituents in either order. Furthermore, the development of late-stage C-H functionalization methods for these already heavily substituted rings is a significant challenge. innovations-report.com Success in this area would provide rapid access to even more complex and diverse molecular architectures without the need for de novo synthesis.
The amino group at the C-2 position offers another handle for synthetic diversification that is not fully explored in the context of di-halogenation at the 3- and 4-positions. While its role in forming fused ring systems like imidazo[1,2-a]pyridines is known, its directing influence on further functionalization of the pyridine ring and its potential to participate in novel cyclization or rearrangement reactions warrants deeper investigation. mdpi.com The interplay between the electronic effects of the amino group and the two different halogens could lead to unexpected and useful reactivity patterns.
Emerging Applications in Targeted Organic Synthesis, Medicinal Chemistry, and Materials Science
The unique structural features of halogenated pyridin-2-amines position them as high-value components in several scientific domains.
Targeted Organic Synthesis: As mentioned, this compound is an ideal scaffold for the programmed synthesis of polysubstituted pyridines via sequential, site-selective cross-coupling reactions. This enables the construction of complex molecular targets, including natural products and advanced intermediates, with high precision. nih.gov
Medicinal Chemistry: The pyridine ring is a privileged structure in drug discovery, and its derivatives have a vast market for pharmaceutical and agricultural applications. nih.govnih.gov The 2-aminopyridine motif is a key pharmacophore in numerous therapeutic agents. researchgate.net Halogen atoms are crucial for modulating a drug's physicochemical properties, such as lipophilicity and metabolic stability. They can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets. mdpi.com The combination of these features makes compounds like this compound extremely valuable starting points for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. nih.gov For example, the related imidazo[1,2-a]pyridine (B132010) core, synthesized from 2-aminopyridines, is found in widely used drugs such as Zolpidem and Alpidem. mdpi.com
Table 2: Representative Drug Classes Featuring Key Moieties
| Moiety | Drug Class / Example | Therapeutic Area |
| Halogenated Pyridine | Etoricoxib | Anti-inflammatory nih.gov |
| 2-Aminopyridine | Piroxicam | Anti-inflammatory |
| Imidazo[1,2-a]pyridine | Zolpidem, Alpidem | Hypnotic, Anxiolytic mdpi.com |
Materials Science: Pyridine derivatives are widely used as ligands in organometallic chemistry and coordination complexes. acs.org The presence of multiple, distinct halogen atoms offers the potential for creating complex, multifunctional materials. Halogen bonding is an increasingly important tool in crystal engineering, allowing for the predictable assembly of molecules into well-defined supramolecular structures. mdpi.com This could be leveraged to design novel liquid crystals, porous organic frameworks, and other functional materials with tailored electronic or photophysical properties.
Addressing Challenges and Opportunities for Sustainable Synthesis of Halogenated Pyridine Derivatives
The increasing importance of halogenated pyridines necessitates the development of more sustainable and environmentally responsible synthetic methods. Key challenges in current syntheses include the reliance on precious metal catalysts (e.g., palladium), the use of hazardous reagents and stoichiometric activating agents, and the generation of isomeric byproducts that complicate purification and reduce atom economy. acs.orgnih.gov
Significant opportunities exist to align the synthesis of these valuable compounds with the principles of green chemistry. nih.gov Future research should focus on:
Catalyst Innovation: Developing catalysts based on earth-abundant and less toxic metals like copper or iron to replace palladium and other precious metals. acs.org Metal-free reaction pathways are an even more desirable long-term goal. acs.org
Atom Economy: Prioritizing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Direct C-H functionalization is a prime example of an atom-economical strategy, as it avoids the installation and subsequent removal of activating groups. innovations-report.com
Green Reaction Conditions: Expanding the use of environmentally benign solvents such as water or bio-based solvents, and exploring solvent-free conditions. acs.orgnih.gov The adoption of energy-efficient technologies like microwave-assisted synthesis, photochemistry, and flow chemistry can also reduce the environmental footprint of these processes. mdpi.comnih.gov
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step. This approach reduces waste, purification steps, and solvent usage, leading to highly efficient and sustainable syntheses. nih.govmdpi.com
By focusing on these areas, the chemical community can ensure that the synthesis of versatile building blocks like this compound and other halogenated pyridine derivatives can be achieved in a manner that is not only efficient and selective but also safe and sustainable.
Q & A
Q. Basic
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) and angles, resolving positional isomerism .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and isotopic patterns (Br: 1:1; I: 1:1 ratio) .
How does the electronic environment of this compound influence its reactivity in cross-coupling reactions compared to mono-halogenated analogs?
Advanced
The electron-withdrawing nature of Br and I substituents activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic reactions. Key considerations:
- Competitive Reactivity : Iodine’s lower electronegativity (vs. Br) makes the C-I bond more labile in Sonogashira couplings .
- Steric Effects : Bulkier iodine at position 4 may hinder coupling at position 3, requiring ligand-accelerated catalysis (e.g., XPhos) .
- Comparative Studies : Mono-halogenated analogs (e.g., 3-bromopyridin-2-amine) show faster reaction rates in Buchwald-Hartwig aminations due to reduced steric hindrance .
What strategies can resolve contradictions in reported crystallographic data for halogenated pyridinamine derivatives?
Q. Advanced
- Refinement Protocols : Use SHELXL’s twin refinement for overlapping diffraction patterns in twinned crystals .
- Validation Tools : The R-factor ratio (Rint < 0.05) and Hirshfeld surface analysis detect disorder or solvent effects .
- Comparative Datasets : Cross-reference with structurally similar compounds (e.g., 6-bromo-2-chloro-4-iodopyridin-3-amine) to validate bond parameters .
How can chromatographic methods be optimized to assess the purity of this compound, especially in the presence of dehalogenation byproducts?
Q. Basic
- HPLC : Use a C18 column with a gradient eluent (water/acetonitrile + 0.1% TFA) to separate halogenated byproducts. Retention times for the target compound are typically 8–10 min .
- GC-MS : Trimethylsilyl derivatization of the NH₂ group improves volatility and detection limits .
- TLC : Rf values (silica, 7:3 hexane/EtOAc) distinguish the target (Rf ~0.5) from dehalogenated products (Rf ~0.3) .
What mechanistic insights explain the regioselective dehalogenation of this compound under reductive conditions?
Q. Advanced
- Reductive Pathways : Iodine is preferentially removed via radical intermediates (e.g., using Zn/HCl), as C-I bonds have lower bond dissociation energy (~50 kcal/mol) vs. C-Br (~70 kcal/mol) .
- Catalytic Influence : Pd/C selectively cleaves C-I bonds in H₂ atmospheres, leaving C-Br intact due to stronger Pd-Br interactions .
- Theoretical Modeling : DFT calculations (B3LYP/6-31G*) predict transition states favoring iodine elimination .
How can researchers design experiments to compare the biological activity of this compound with its dehalogenated analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-bromo-pyridin-2-amine, 4-iodo-pyridin-2-amine) and test against target enzymes (e.g., kinases) .
- Docking Studies : AutoDock Vina simulates halogen bonding with active-site residues (e.g., tyrosine or histidine) .
- In Vitro Assays : Measure IC₅₀ values in cell lines (e.g., HEK293) using fluorescence-based kinase activity assays .
What precautions are critical when handling this compound to mitigate health and environmental risks?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood (ALARA principle) .
- Waste Disposal : Halogenated waste must be neutralized with 10% NaHCO₃ before disposal .
- Spill Management : Absorb with vermiculite and store in sealed containers for incineration .
How do solvent polarity and temperature affect the tautomeric equilibrium of this compound in solution?
Q. Advanced
- NMR Titration : Monitor NH₂ proton shifts in DMSO-d6 (polar, stabilizes amine form) vs. CDCl₃ (non-polar, favors imine tautomer) .
- Variable-Temperature Studies : At 25°C, the amine form dominates (ΔG ~2 kcal/mol), while heating to 60°C shifts equilibrium toward the imine .
- Computational Analysis : MP2/cc-pVTZ calculations predict tautomer stability based on solvation free energy .
What advanced computational methods are recommended for predicting the spectroscopic properties of this compound?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
